molecular formula C8H8ClF2NO2 B15051081 (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride

Katalognummer: B15051081
Molekulargewicht: 223.60 g/mol
InChI-Schlüssel: DABZZRYUDTWXSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a benzodioxole ring substituted with difluoro groups and a methanamine moiety. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate amine reagents. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzodioxole oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Wissenschaftliche Forschungsanwendungen

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoro groups and methanamine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-difluoro-1,3-benzodioxole: A closely related compound with similar structural features.

    2,2-difluoro-1,3-benzodioxol-5-ol: Another derivative with hydroxyl substitution.

    2,2-difluoro-1,3-benzodioxol-5-yl)methanol: A methanol derivative of the benzodioxole ring.

Uniqueness

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H8ClF2NO2

Molekulargewicht

223.60 g/mol

IUPAC-Name

(2,2-difluoro-1,3-benzodioxol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8;/h1-3H,4,11H2;1H

InChI-Schlüssel

DABZZRYUDTWXSN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CN)OC(O2)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.